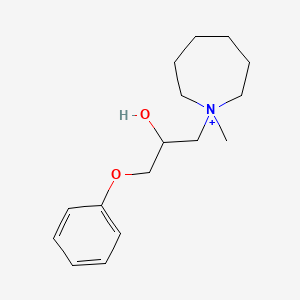
1-(2-Hydroxy-3-phenoxypropyl)-1-methylazepanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-HYDROXY-3-PHENOXYPROPYL)-1-METHYLAZEPAN-1-IUM is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a phenoxy group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-HYDROXY-3-PHENOXYPROPYL)-1-METHYLAZEPAN-1-IUM typically involves the reaction of 2-hydroxy-3-phenoxypropyl acrylate with azepane derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-HYDROXY-3-PHENOXYPROPYL)-1-METHYLAZEPAN-1-IUM undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-HYDROXY-3-PHENOXYPROPYL)-1-METHYLAZEPAN-1-IUM has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-(2-HYDROXY-3-PHENOXYPROPYL)-1-METHYLAZEPAN-1-IUM involves its interaction with specific molecular targets and pathways. The hydroxy and phenoxy groups play a crucial role in binding to target molecules, while the azepane ring provides structural stability. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-3-PHENOXYPROPYL ACRYLATE: Shares the phenoxy and hydroxy groups but lacks the azepane ring.
3-PHENOXY-2-HYDROXYPROPYL ACRYLATE: Similar structure with slight variations in the positioning of functional groups.
Uniqueness
1-(2-HYDROXY-3-PHENOXYPROPYL)-1-METHYLAZEPAN-1-IUM is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H26NO2+ |
|---|---|
Molecular Weight |
264.38 g/mol |
IUPAC Name |
1-(1-methylazepan-1-ium-1-yl)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C16H26NO2/c1-17(11-7-2-3-8-12-17)13-15(18)14-19-16-9-5-4-6-10-16/h4-6,9-10,15,18H,2-3,7-8,11-14H2,1H3/q+1 |
InChI Key |
MILWTPJYQQJHOK-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCCC1)CC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenethyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11584418.png)
![1-(4-Benzylpiperazin-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B11584419.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11584423.png)
![9-Bromo-2-(5-methylthiophen-2-yl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11584430.png)

![2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11584434.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B11584439.png)

![Methyl [(6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]acetate](/img/structure/B11584458.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11584462.png)
![(2E)-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11584474.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclohexylpropanamide](/img/structure/B11584479.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11584480.png)
![(5Z)-5-(4-fluorobenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11584486.png)
